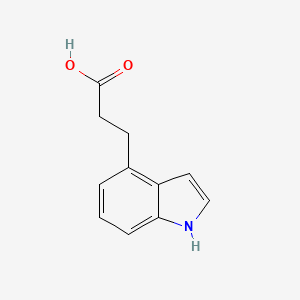

3-(1H-Indol-4-YL)propanoic acid

Description

Contextualization of 3-(1H-Indol-4-YL)propanoic Acid within the Indole (B1671886) Propanoic Acid Class

Indole propanoic acids are a subgroup of indole derivatives distinguished by a propanoic acid moiety attached to the indole ring. The specific point of attachment of this side chain significantly influences the compound's chemical properties and biological activity. This compound is defined by the propanoic acid group being connected to the 4-position of the indole nucleus. This structural isomerism is a critical determinant of the molecule's function and interaction with biological systems. Other well-studied isomers include indole-3-propionic acid (IPA), where the propanoic acid is at the 3-position, and indole-5-propanoic acid. drugbank.comacs.orgsigmaaldrich.com Research into these various isomers allows for a comparative analysis of their structure-activity relationships. For instance, studies on indole-5-propanoic acid derivatives have been conducted to develop novel agonists for G-protein coupled receptor 40 (GPR40), a target for type 2 diabetes treatment. acs.org In contrast, research on this compound and its derivatives is still an emerging field, with a growing interest in its unique chemical space and potential biological applications.

Significance of Indole Scaffolds in Medicinal Chemistry and Biological Sciences

The indole scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. nih.govmdpi.combenthamdirect.comijpsr.com This prevalence is attributed to the indole ring's ability to mimic the structure of various endogenous molecules and interact with a wide array of biological targets, including enzymes and receptors. ijpsr.info The versatility of the indole nucleus allows for the synthesis of a diverse library of derivatives with a broad spectrum of pharmacological activities. nih.govmdpi.combenthamdirect.com

Indole-based compounds have been successfully developed into drugs for a multitude of therapeutic areas, including:

Anticancer agents: Vinca alkaloids like vinblastine (B1199706) and vincristine, which contain an indole core, are used in chemotherapy to inhibit cell division. mdpi.com

Antimicrobial agents: Indole derivatives have shown efficacy against various pathogens, including drug-resistant bacteria. nih.govmdpi.com

Anti-inflammatory drugs: The anti-inflammatory properties of indole derivatives have been extensively explored. mdpi.com

Neurological agents: The structural similarity of the indole ring to neurotransmitters like serotonin (B10506) has led to the development of drugs for neurological and psychiatric disorders. solubilityofthings.com

The ability to modify the indole ring at various positions allows medicinal chemists to fine-tune the pharmacological properties of these compounds, enhancing their efficacy and reducing potential side effects. mdpi.combenthamdirect.com This structural flexibility underscores the enduring importance of the indole scaffold in the ongoing quest for new and improved therapeutic agents. nih.govbenthamdirect.comresearchgate.net

Historical Development of Research on Indole Propanoic Acids

The scientific journey of indole compounds began in 1866 with the first synthesis of indole itself by Adolf von Baeyer. aip.org Research into indole derivatives, including indole propanoic acids, has since evolved significantly. Early studies focused on their roles as plant growth regulators (auxins). ebi.ac.uk

A notable member of this class, indole-3-propionic acid (IPA), has been the subject of extensive research for decades. solubilityofthings.comwikipedia.orgmdpi.com Initially identified as a metabolite produced by gut microbiota from the amino acid tryptophan, IPA has been investigated for its potent antioxidant and neuroprotective properties. wikipedia.orgnih.govhmdb.ca It has been shown to be a more powerful scavenger of hydroxyl radicals than melatonin. wikipedia.org Studies have also explored its potential in the context of Alzheimer's disease and its anti-inflammatory and antimycobacterial activities. wikipedia.orgnih.gov

The synthesis of various indole propanoic acid derivatives has been a continuous area of research, with chemists developing more efficient methods to create these compounds for further biological evaluation. For example, research published in 1956 detailed the synthesis of dioxindole-3-propionic acid. acs.org More recent studies have focused on creating derivatives with enhanced biological activities, such as potent GPR17 agonists. elsevierpure.com The historical trajectory of research on indole propanoic acids highlights a progression from fundamental discovery to the exploration of their therapeutic potential across a wide range of diseases.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-11(14)5-4-8-2-1-3-10-9(8)6-7-12-10/h1-3,6-7,12H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTDGXAHLYAHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495889 | |

| Record name | 3-(1H-Indol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65690-95-1 | |

| Record name | 3-(1H-Indol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Indole Propanoic Acids and Their Derivatives

General Strategies for Indole (B1671886) Propanoic Acid Core Structure Synthesis

The construction of the indole propanoic acid core can be achieved through several established synthetic routes. One common approach involves the reaction of an indole with an acrylic acid derivative. For instance, 3-indolepropionic acids can be produced by reacting an indole with acrylic acid or methacrylic acid at elevated temperatures (225°C to 300°C) in the presence of a basic catalyst such as sodium hydroxide (B78521), potassium hydroxide, barium hydroxide, lithium hydroxide, or calcium hydroxide. google.com

Another versatile method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. While this method is broadly applicable for indole synthesis, its adaptation for producing indole-3-propanoic acids requires the use of specific starting materials that contain the propanoic acid moiety or a precursor that can be subsequently converted. For example, hydrolysis of an ester derivative, such as ethyl indol-2-carboxylate, can yield the corresponding carboxylic acid, which upon heating can decarboxylate to form the indole. youtube.com

Palladium-mediated cross-coupling reactions have also emerged as a powerful tool for the synthesis and diversification of indole derivatives. nih.gov These methods allow for the formation of carbon-carbon bonds, enabling the attachment of the propanoic acid side chain to the indole ring.

Derivatization Approaches from Tryptophan and Related Precursors

Tryptophan, an essential amino acid containing an indole ring, serves as a key precursor for the synthesis of various indole propanoic acid derivatives. wikipedia.org Its natural origin and inherent chirality make it an attractive starting material for creating complex and biologically relevant molecules.

Schiff bases, or imines, are compounds formed from the condensation of a primary amine with an aldehyde or ketone. wikipedia.org In the context of aminoindolyl propanoic acids, the amino group of the amino acid can react with a carbonyl compound to form a Schiff base. This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, followed by dehydration. wikipedia.orgresearchgate.net

The formation of Schiff bases from amino acids like leucine (B10760876) has been demonstrated by reacting the amino acid with an aldehyde, such as salicylaldehyde, in a basic medium. nih.gov This principle can be extended to aminoindolyl propanoic acids. The resulting Schiff bases can be used as ligands to form coordination complexes with metal ions or as intermediates for further chemical transformations. wikipedia.orgnih.gov The stability of these Schiff bases can be influenced by the surrounding chemical environment, with zwitterionic forms contributing to enhanced stability in some cases. rsc.org

Hydrazone derivatives of indole-3-propionic acid (IPA) have been synthesized and investigated for their neuroprotective properties. nih.govnih.gov The synthesis of these hybrids typically involves a multi-step process. First, the carboxylic acid of IPA is converted to its methyl ester, for example, by refluxing with thionyl chloride and methanol. nih.gov This ester is then reacted with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to form the corresponding hydrazide. nih.govresearchgate.net Finally, the hydrazide is condensed with various aldehydes in refluxing ethanol to yield the target hydrazone hybrids. nih.govresearchgate.net

The general reaction scheme for the synthesis of new aryl hydrazones of IPA can be summarized as follows:

Esterification: IPA is reacted with thionyl chloride and methanol.

Hydrazinolysis: The resulting methyl ester is treated with hydrazine hydrate.

Condensation: The formed hydrazide is reacted with a corresponding aldehyde. researchgate.net

This synthetic approach allows for the creation of a diverse library of hydrazone derivatives by varying the aldehyde used in the final step. nih.govnih.gov

Position-Specific Synthetic Routes for Indole Propanoic Acid Analogues

The biological activity of indole propanoic acid derivatives is highly dependent on the substitution pattern on the indole ring. Therefore, the development of synthetic routes that allow for precise control over the position of substituents is of great importance.

3-(1H-Indol-3-yl)propanoic acid (IPA) is a well-known metabolite produced by the gut microbiota from tryptophan. wikipedia.orgnih.gov Specifically, the bacterium Clostridium sporogenes is known to produce IPA. wikipedia.orgnih.gov

Chemically, derivatives of IPA can be synthesized through various methods. For instance, amide derivatives can be prepared by reacting 5'-amino-2',5'-dideoxyuridine (B8528164) with 3-(3-indolyl)propionic acid in the presence of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) in THF. nih.gov

Furthermore, trifluoromethylthiolation of unprotected indole propionic acid has been shown to effectively introduce a CF3S group at the C2-position of the indole ring. nih.gov This late-stage functionalization provides a means to modify the properties of IPA and its derivatives.

A class of 3-(1-Aryl-1H-indol-5-yl)propanoic acids has been designed and synthesized as inhibitors of cytosolic phospholipase A2α (cPLA2α). nih.govacs.orgfigshare.com The synthesis of these compounds was based on a screening-hit compound, (E)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylic acid. nih.govacs.org The general strategy involves constructing the indole core with the desired substituents at the N1 and C5 positions.

The structure-activity relationship studies revealed that the 1-(p-O-substituted)phenyl, 3-phenylethyl, and 5-propanoic acid groups on the indole core are crucial for potent inhibitory activity against cPLA2α. nih.govacs.org Optimization of the substituents on the N1 phenyl group led to the discovery of highly potent inhibitors. acs.org For example, the 3-phenethyl derivative, 3-(3-phenethyl-1-phenyl-1H-indol-5-yl)propanoic acid, was identified as a lead compound with an IC50 value of 0.075 μM against the isolated enzyme. acs.org

Synthesis of 2-Carboxy-1H-indole-3-propionic Acid Derivatives

A notable advancement in the synthesis of 2-Carboxy-1H-indole-3-propionic acid derivatives involves an optimized preparation of 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid. elsevierpure.comresearchgate.net This method utilizes a Japp-Klingemann condensation between 3,5-dichlorophenyldiazonium chloride and deprotonated 2-(ethoxycarbonyl)cyclopentanone. elsevierpure.comresearchgate.net This is followed by a Fischer indole (diaza-Cope) rearrangement, resulting in a robust synthesis with a 75% yield, suitable for upscaling. elsevierpure.comresearchgate.net

This synthetic approach has been successfully applied to create a series of ten derivatives, with eight being novel compounds. elsevierpure.comresearchgate.net Among these, 3-(2-Carboxy-4,6-dibromo-indol-3-yl)propionic acid has demonstrated significant biological activity. elsevierpure.comresearchgate.net The general synthetic scheme starts with the reaction of aniline (B41778) derivatives to form diazonium salts, which then undergo the Japp-Klingemann reaction. researchgate.net The resulting phenylhydrazone derivatives are then subjected to Fischer indole synthesis and subsequent saponification to yield the final products. researchgate.net

| Starting Material | Reagents | Key Intermediates | Final Product | Yield |

| Aniline derivatives | NaNO₂, HCl | Diazonium salts | 2-Carboxy-1H-indole-3-propionic acid derivatives | Variable |

| 3,5-Dichlorophenyl-diazonium chloride | Deprotonated 2-(ethoxycarbonyl)cyclopentanone | Phenylhydrazone derivative | 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid | 75% elsevierpure.comresearchgate.net |

Catalytic Approaches in Indole Propanoic Acid Synthesis

Catalytic methods offer efficient and selective routes for the synthesis of indole propanoic acid and its derivatives. A process for producing 3-indolepropionic acids involves reacting an indole with acrylic acid or methacrylic acid at high temperatures (225°C to 300°C) in the presence of a base catalyst such as sodium hydroxide, potassium hydroxide, barium hydroxide, lithium hydroxide, or calcium hydroxide. google.com This direct approach can achieve yields of up to 80%. google.com

Palladium-catalyzed reactions are also prominent in the synthesis of indole derivatives. For instance, a palladium-mediated cascade Tsuji-Trost reaction and Heck coupling of N-Ts o-bromoanilines with 4-acetoxy-2-butenonic acid derivatives provides a direct route to indole-3-acetic acid derivatives. researchgate.net This methodology has been applied to synthesize various substituted indole and azaindole-3-acetic acid derivatives. researchgate.net Furthermore, catalyst-free C-N coupling reactions of indole derivatives with difluoro monomers have been developed for the synthesis of high molecular weight indole-based functional polymers. rsc.org

| Reaction Type | Catalyst | Substrates | Product | Key Features |

| Base-catalyzed reaction | KOH, NaOH, etc. | Indole, Acrylic acid | 3-Indolepropionic acid | High yield (80%) google.com |

| Tsuji-Trost/Heck Cascade | Pd(OAc)₂/P(o-tol)₃ | N-Ts o-bromoanilines, 4-acetoxy-2-butenonic acid derivatives | Indole-3-acetic acid derivatives | Direct synthesis researchgate.net |

| Catalyst-free C-N coupling | None | Indole derivatives, Difluoro monomers | Indole-based polymers | High molecular weight polymers rsc.org |

Synthesis of Polymeric Composites and Metal Complexes Incorporating Indole Propanoic Acid Moieties

Indole propanoic acid and its derivatives serve as valuable ligands in the synthesis of metal complexes and as monomers for polymeric materials.

Polymeric Composites: Indole-based functional polymers with well-defined structures and high molecular weights have been synthesized through a catalyst-free C-N coupling reaction. rsc.org Specifically, Poly(N-arylene diindolylmethane)s (PMDINs) were prepared by the nucleophilic substitution polycondensation of 3,3′-diindolylmethane with various activated difluoro monomers. rsc.org These polymers exhibit good thermal stability and strong solid-state fluorescence. rsc.org The electrochemical activity of the indole rings allows for cross-linking through electrochemical oxidation, forming stable films. rsc.org

Metal Complexes: A variety of metal complexes incorporating indole rings have been synthesized and characterized. These include organotin(IV) complexes of indole-3-propionic acid (IPH) and indole-3-butyric acid (IBH), which were prepared by reacting the corresponding di-organotin(IV) oxide or triphenyltin(IV) hydroxide with the indole derivative. nih.gov

Additionally, complexes of Cu(II), Co(II), Ni(II), and Zn(II) have been synthesized using Schiff base ligands derived from 2-amino-3-(1H-indol-3-yl)propanoic acid and 4-chloro-3-nitrobenzaldehyde. nih.gov Other reported complexes include those of manganese(II) and cobalt(II) and zinc(II) with bidentate ligands containing an indole ring. nih.gov The synthesis of gold, palladium, rhodium, and iridium complexes with indole-functionalized mesoionic 1,2,3-triazolylidene ligands has also been reported, with applications in catalysis. researchgate.net

| Complex Type | Metal Ion | Ligand | Synthetic Method |

| Organotin(IV) | Sn(IV) | Indole-3-propionic acid | Reaction with di-organotin(IV) oxide or triphenyltin(IV) hydroxide nih.gov |

| Schiff Base | Cu(II), Co(II), Ni(II), Zn(II) | Amino acid-derived Schiff base with indole moiety | Condensation reaction nih.gov |

| Bidentate Ligand | Co(II), Zn(II) | Ligand from diazonium salt of 4-aminoantipyrine (B1666024) and indole | Reaction of ligand with metal salts nih.gov |

| Triazolylidene | Au, Pd, Rh, Ir | Indole-functionalized mesoionic 1,2,3-triazolylidenes | Multi-step synthesis researchgate.net |

Spectroscopic and Advanced Analytical Characterization of Indole Propanoic Acids

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to different functional groups.

For a compound like 3-(1H-indol-4-yl)propanoic acid, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, the C=O stretching of the carboxylic acid, C-H stretching from both the aromatic and aliphatic parts of the molecule, and various bending vibrations.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretching | ~3400 |

| O-H (Carboxylic Acid) | Stretching (broad) | 2500-3300 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Aliphatic) | Stretching | ~2950-2850 |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

| N-H (Indole) | Bending | ~1550 |

| C-O (Carboxylic Acid) | Stretching | ~1300-1200 |

| O-H (Carboxylic Acid) | Bending | ~1400, ~920 |

This table presents typical FT-IR absorption ranges for the functional groups present in indole-3-propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many neighboring protons each proton has.

In the ¹H-NMR spectrum of an indole (B1671886) propanoic acid, one would expect to see distinct signals for the N-H proton of the indole ring, the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings, and the aliphatic protons of the propanoic acid side chain. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the aromatic ring will appear at higher chemical shifts (downfield) compared to the aliphatic protons.

For 3-(1H-indol-3-yl)propanoic acid , typical ¹H-NMR spectral data in DMSO-d₆ are shown below.

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-1 (Indole N-H) | ~10.8 | s (broad) |

| H-2 (Indole) | ~7.12 | s |

| H-4 (Indole) | ~7.52 | d |

| H-5 (Indole) | ~6.98 | t |

| H-6 (Indole) | ~7.07 | t |

| H-7 (Indole) | ~7.35 | d |

| α-CH₂ (Propanoic acid) | ~2.61 | t |

| β-CH₂ (Propanoic acid) | ~2.95 | t |

| COOH | ~12.1 | s (broad) |

This table shows representative ¹H-NMR chemical shifts for indole-3-propionic acid in DMSO-d₆. chemicalbook.comhmdb.ca

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal in the spectrum.

The ¹³C-NMR spectrum of an indole propanoic acid would display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the indole ring, and the aliphatic carbons of the propanoic acid side chain. The carbonyl carbon typically appears at a very downfield chemical shift.

A representative ¹³C-NMR spectrum of 3-(1H-indol-3-yl)propanoic acid would show the following signals:

| Carbon | Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~174 |

| C-2 (Indole) | ~123 |

| C-3 (Indole) | ~114 |

| C-3a (Indole) | ~127 |

| C-4 (Indole) | ~118 |

| C-5 (Indole) | ~121 |

| C-6 (Indole) | ~118 |

| C-7 (Indole) | ~111 |

| C-7a (Indole) | ~136 |

| α-C (Propanoic acid) | ~34 |

| β-C (Propanoic acid) | ~21 |

This table shows typical ¹³C-NMR chemical shifts for indole-3-propionic acid.

Two-dimensional (2D) NMR techniques are powerful tools that provide correlations between different nuclei, aiding in the unambiguous assignment of ¹H and ¹³C signals and the complete elucidation of the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For an indole propanoic acid, COSY would show correlations between the α- and β-protons of the propanoic acid chain and between adjacent aromatic protons on the indole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for connecting different parts of a molecule, for example, showing the correlation between the β-protons of the propanoic acid chain and the C-3 and C-4 carbons of the indole ring in this compound.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close to each other in space, regardless of whether they are bonded. This information is crucial for determining the three-dimensional structure and conformation of the molecule.

2D-TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system. In an indole propanoic acid, it would show correlations among all the protons of a particular aromatic ring system.

While specific 2D NMR data for this compound is not available, the application of these techniques would be essential for confirming the substitution pattern on the indole ring and the full assignment of all proton and carbon signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital.

The UV-Vis spectrum of an indole propanoic acid is characterized by absorption bands arising from π-π* transitions within the aromatic indole ring system. The position and intensity of these bands are sensitive to the substitution pattern on the indole ring. For indole-3-propionic acid , the UV spectrum typically shows absorption maxima around 220 nm, 279 nm, and 288 nm. The absorption spectrum of this compound would be expected to be similar, though with potential shifts in the absorption maxima due to the different position of the propanoic acid substituent.

| Compound | Solvent | λmax (nm) |

| Indole-3-propionic acid | Ethanol (B145695) | ~220, 279, 288 |

This table shows typical UV-Vis absorption maxima for indole-3-propionic acid.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry serves as a critical analytical technique for the determination of the molecular weight and elucidation of the fragmentation pathways of indole propanoic acid derivatives. For this compound, the molecular formula is C₁₁H₁₁NO₂. The theoretical monoisotopic mass of this compound is 189.07898 Da.

In a typical mass spectrometry experiment using electrospray ionization (ESI), the molecule can be observed as different adducts. The predicted collision cross section (CCS) values, which provide information about the ion's shape, can be calculated for these adducts.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 190.08626 | 138.8 |

| [M+Na]⁺ | 212.06820 | 148.2 |

| [M-H]⁻ | 188.07170 | 141.2 |

| [M+NH₄]⁺ | 207.11280 | 159.4 |

| [M+K]⁺ | 228.04214 | 144.9 |

| [M+H-H₂O]⁺ | 172.07624 | 132.6 |

| [M+HCOO]⁻ | 234.07718 | 161.6 |

| [M+CH₃COO]⁻ | 248.09283 | 179.7 |

This data is based on predicted values and may vary from experimental results.

The fragmentation pattern of indole-containing compounds in mass spectrometry is often characterized by cleavage of the side chain. For this compound, a primary fragmentation would involve the loss of the propanoic acid side chain or parts of it. A common fragmentation is the loss of the carboxyl group (–COOH), which has a mass of 45 Da. Another potential fragmentation is the cleavage of the bond between the ethyl group and the indole ring, leading to the formation of an indole-containing fragment ion.

The stability of the indole ring often results in it being a prominent ion in the mass spectrum. The specific fragmentation pattern provides a fingerprint for the molecule, allowing for its identification and differentiation from its isomers, such as 3-(1H-indol-3-yl)propanoic acid or 3-(1H-indol-5-yl)propanoic acid.

Elemental Microanalysis for Stoichiometric Composition

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized or isolated compound like this compound.

The theoretical elemental composition of this compound (C₁₁H₁₁NO₂) can be calculated based on its molecular formula and the atomic weights of its constituent elements.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 69.82 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.86 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.40 |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.92 |

| Total | 189.214 | 100.00 |

Experimental values obtained from elemental analysis should ideally be within ±0.4% of these theoretical values to confirm the purity and the proposed stoichiometric formula of the compound. For instance, a synthesized sample of this compound with a purity of at least 97% would be expected to yield elemental analysis results that closely align with the calculated percentages for carbon, hydrogen, and nitrogen.

Computational and Structural Elucidation Studies of Indole Propanoic Acids

Molecular Docking Simulations for Ligand-Target Interactions

There is no specific information available in the reviewed literature detailing molecular docking simulations for 3-(1H-Indol-4-YL)propanoic acid. Such studies, which are crucial for predicting the binding affinity and interaction patterns of a ligand with a protein target, have not been published for this particular isomer.

For context, related indole (B1671886) compounds have been the subject of such investigations. For example, derivatives of indole-3-propionic acid have been docked against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing potential binding modes within the active sites of these enzymes. However, these findings are specific to the 3-yl isomer and cannot be extrapolated to the 4-yl variant.

Theoretical Studies of Molecular Structure and Reactivity

Theoretical investigations using computational methods like Density Functional Theory (DFT) to elucidate the molecular structure, electronic properties, and reactivity of this compound have not been reported. These studies are essential for understanding the molecule's fundamental chemical characteristics, such as its electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and reactivity descriptors, which inform its potential biological activity and stability.

In Silico Predictions for Biological Activity

No dedicated in silico predictions for the biological activity or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound were found. In silico tools are frequently used in the early stages of drug discovery to forecast a compound's likely pharmacological profile and potential liabilities. While predictions are available for numerous indole derivatives, specific results for the 4-yl propanoic acid variant are absent from the surveyed literature.

Protein-Ligand Complex Analysis (e.g., Co-crystallized Ligands with M. tuberculosis proteins)

There are no available reports or public data, such as entries in the Protein Data Bank (PDB), of co-crystallized structures of this compound with any protein target, including those from Mycobacterium tuberculosis. Structural analysis of protein-ligand complexes provides definitive, high-resolution insights into the precise interactions governing molecular recognition.

Notably, the related compound indole-3-propionic acid (IPA) has been identified as an inhibitor of the tryptophan biosynthesis pathway in Mycobacterium tuberculosis through its action on the enzyme anthranilate synthase (TrpE). This was established through a combination of metabolic, genetic, and biochemical analyses, highlighting the potential for indole-based compounds to act as anti-tubercular agents. However, similar crystallographic or detailed complex analyses for this compound are yet to be performed or published.

Biological Activities and Mechanistic Investigations of Indole Propanoic Acids

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms

Indole (B1671886) propanoic acid derivatives have been recognized for their significant antioxidant properties, primarily through their ability to scavenge reactive oxygen species (ROS). While specific studies on the antioxidant capacity of 3-(1H-Indol-4-YL)propanoic acid are not extensively detailed in the provided research, the broader class of indole propanoic acids, particularly Indole-3-propionic acid (IPA), demonstrates potent free radical-scavenging properties that surpass even melatonin. nih.gov IPA is noted for its lack of pro-oxidant effects, a significant feature compared to many synthetic antioxidants. nih.gov

The antioxidant mechanism of these compounds is often linked to the ability of the indole ring and associated structures to donate hydrogen atoms, thereby neutralizing ROS. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit antioxidant potential due to the phenolic group's ability to donate a hydrogen atom to neutralize ROS. nih.govmdpi.com The presence of an adjacent amino group can further enhance this capacity by stabilizing the resulting phenoxyl radical. nih.gov Research into N-substituted indole-2-carboxylic acid esters has shown that a majority of these compounds can effectively scavenge superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (HO•), as well as quench singlet oxygen (¹O₂), positioning them as effective antioxidative agents. nih.gov This body of evidence suggests that the indolepropanoic acid scaffold is a promising basis for developing compounds that can mitigate oxidative stress, a key factor in numerous disease pathologies. nih.govnih.govresearchgate.net

Antimicrobial Properties

The indole nucleus is a core component of many compounds exhibiting a wide range of antimicrobial activities. Research has explored its efficacy against various bacterial, fungal, and mycobacterial pathogens.

Derivatives of indole propanoic acid have demonstrated notable antibacterial effects. Studies on synthesized 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivatives revealed that compounds featuring bromine substitution on the aryl ring showed enhanced activity. scribd.com Similarly, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown structure-dependent activity against multidrug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. nih.gov Hydrazone derivatives containing heterocyclic substituents from this class were identified as having the most potent and broad-spectrum antimicrobial activity. nih.gov The antibacterial action of related compounds, such as phenylpropanoids, is often attributed to their ability to disrupt the integrity of the bacterial cell membrane and induce oxidative stress. mdpi.com

| Compound Class | Target Pathogen | Activity/MIC Value | Reference |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 1–8 µg/mL | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5–2 µg/mL | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Gram-negative pathogens | 8–64 µg/mL | nih.gov |

The antifungal potential of indole derivatives has also been a subject of investigation. Research on 3-indolyl-3-hydroxy oxindole (B195798) derivatives showed that substitutions on the indole ring significantly influence antifungal efficacy. mdpi.com Specifically, 5-substituted compounds and dihalogenated compounds were found to exhibit strong antifungal properties. mdpi.com In another study, synthesized 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivatives were tested against various fungi, with one compound showing activity comparable to the standard drug, fluconazole. scribd.com Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid were effective against drug-resistant Candida species, including Candida auris, with Minimum Inhibitory Concentrations (MICs) ranging from 8–64 µg/mL. nih.gov Longifolene-derived diphenyl ether carboxylic acid compounds also showed broad-spectrum antifungal activities, with some derivatives achieving over 80% inhibition against pathogens like A. solani and R. solani. mdpi.com

| Compound Class | Target Pathogen | Activity/MIC Value | Reference |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Drug-resistant Candida species | 8–64 µg/mL | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Candida auris | 0.5–64 µg/mL | nih.gov |

| Longifolene-derived diphenyl ether carboxylic acid (Compound 7b) | A. solani | 85.9% inhibition | mdpi.com |

| Longifolene-derived diphenyl ether carboxylic acid (Compound 7b) | C. arachidicola | 82.7% inhibition | mdpi.com |

| Longifolene-derived diphenyl ether carboxylic acid (Compound 7b) | R. solani | 82.7% inhibition | mdpi.com |

A significant area of research has been the antitubercular activity of indole propanoic acids. Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota, has been identified as a potent inhibitor of Mycobacterium tuberculosis. cabidigitallibrary.orgnih.gov A screening of a fragment library found IPA to be the most potent hit, demonstrating dose-dependent growth inhibition. nih.gov In a mouse model of acute M. tuberculosis infection, IPA treatment led to a 7-fold reduction in the splenic bacterial load. cabidigitallibrary.orgnih.gov

The mechanism of action for IPA's antitubercular effect involves the inhibition of tryptophan (Trp) biosynthesis in M. tuberculosis. nih.gov IPA acts as a structural analog of Trp and functions as an allosteric inhibitor of anthranilate synthase (TrpE), the enzyme that catalyzes the first step in the Trp biosynthesis pathway. nih.gov By mimicking Trp, IPA effectively blocks the synthesis of this essential amino acid, leading to bacterial growth inhibition. nih.gov This discovery highlights IPA as a potential candidate for new tuberculosis treatment regimens. cabidigitallibrary.orgnih.govresearchgate.net

Anti-inflammatory Effects

Indole-3-propionic acid (IPA) has demonstrated significant anti-inflammatory properties in various disease models. researchgate.netnih.govnih.gov In studies related to osteoarthritis (OA), IPA was shown to alleviate inflammation in chondrocytes. nih.gov It significantly inhibited the expression of inflammatory factors such as nitric oxide, TNF-α, and IL-6, as well as matrix-degrading enzymes induced by IL-1β. This protective effect was mediated through the Aryl Hydrocarbon Receptor (AhR)/NF-κB signaling axis. nih.gov

Furthermore, in a mouse model of colitis, IPA treatment improved clinical outcomes and survival. nih.gov The study suggested that IPA's protective effects were more related to enhancing the intestinal barrier function rather than directly altering the levels of infiltrating immune cells or inflammatory mediators. nih.gov These findings support the potential of IPA as a therapeutic agent for inflammatory conditions like IBD and OA. nih.govnih.gov Other research has focused on designing specific indole-based inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory process, with derivatives of 3-(1-aryl-1H-indol-5-yl)propanoic acid showing potent inhibitory activity. nih.gov

Cytotoxic and Antitumor Activity

The indole scaffold is a valuable pharmacophore in the development of anticancer agents. researchgate.net Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been evaluated for their anticancer activities, with several compounds showing the ability to reduce the viability of A549 non-small cell lung cancer cells and suppress their migration in vitro. mdpi.comresearchgate.net Notably, the most promising compounds from this series also exhibited favorable cytotoxicity profiles against noncancerous Vero cells, suggesting a degree of selectivity. mdpi.comresearchgate.net

In a different study, a newly synthesized azaperoxide derivative, (3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid), demonstrated high cytotoxic activity against several tumor cell lines, including Jurkat, K562, U937, and HL60. mdpi.com This compound was found to be a potent inducer of apoptosis and affected the cell cycle, with its cytotoxicity reportedly exceeding that of artemisinin (B1665778) by more than 90-fold. mdpi.com The development of tryptophanol-derived oxazolopyrrolidone lactams has also been explored as potential anticancer agents against gastric adenocarcinoma. nih.gov These studies underscore the potential of modifying the indole propanoic acid structure to create potent and selective antitumor agents. mdpi.comresearchgate.net

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| (3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) | Jurkat, K562, U937, HL60 | High cytotoxic effect, >90 times more than artemisinin | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (Compounds 12, 20-22, 29) | A549 (Non-small cell lung cancer) | Reduced cell viability by 50% and suppressed migration | mdpi.comresearchgate.net |

Induction of Apoptosis and Cell Cycle Modulation

Certain indole derivatives have demonstrated the ability to influence cell proliferation and survival through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. For instance, Indole-3-carbinol (I3C), an agonist of the aryl hydrocarbon receptor (AhR), has been shown to inhibit the proliferation of the THP-1 acute myeloid leukemia cell line in a dose- and time-dependent manner. nih.gov This anti-proliferative effect is associated with the induction of apoptosis, evidenced by the downregulation of the anti-apoptotic protein BCL2 and upregulation of the Fas Receptor (FasR). nih.gov Furthermore, I3C was observed to cause a G1 phase cell cycle arrest. nih.gov This arrest is supported by the overexpression of G1-acting cell cycle regulatory genes such as p21, p27, and p53, along with the downregulation of cyclin-dependent kinase 2 (CDK2). nih.gov

In a different study, novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones were synthesized and evaluated for their antiproliferative effects. nih.gov The most potent of these compounds demonstrated significant activation of caspase-3, a key executioner caspase in the apoptotic pathway, in a pancreatic cancer cell line. nih.gov This suggests that their anticancer activity is, at least in part, mediated by the induction of apoptosis. The process of apoptosis is a critical mechanism in controlling cancer development, and its induction is a sought-after strategy in cancer therapy. mdpi.com

The anticancer activity of the terpenoid linalool (B1675412) has also been linked to apoptosis induction and cell cycle arrest in human prostate cancer cells. ajol.info Linalool was found to induce a dose- and time-dependent inhibition of cell growth, causing a sub-G1 phase growth arrest and an increase in the sub-G0/G1 cell population. ajol.info Morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing, were also observed. ajol.info

Neuroprotective Potential and Associated Mechanisms

Indole-3-propionic acid (IPA), a metabolite produced by gut bacteria from tryptophan, is a potent neuroprotective antioxidant that scavenges hydroxyl radicals. wikipedia.org It is considered a promising candidate for the development of therapies for neurodegenerative conditions like Alzheimer's disease due to its ability to inhibit amyloid-beta (Aβ) fibril formation and its lack of pro-oxidant effects. mdpi.commdpi.com IPA's neuroprotective effects are also attributed to its anti-inflammatory properties, which can mitigate neuroinflammation associated with conditions like migraines. mdpi.comresearchgate.net

Research has shown that IPA can protect neurons from damage induced by various stressors. For instance, it has been demonstrated to attenuate neuronal damage and oxidative stress in the ischemic hippocampus. researchgate.net Furthermore, new hybrids of indole-3-propionic acid and 5-methoxy-indole carboxylic acid with hydrazone have been synthesized and shown to possess strong neuroprotective and antioxidant activities, suggesting their potential as multifunctional compounds for treating neurodegenerative disorders. mdpi.com

The mechanism of IPA's neuroprotective action involves its ability to cross the blood-brain barrier and confer protection against cerebral ischemia. wikipedia.org In the context of migraines, higher serum levels of IPA have been associated with a lower frequency of attacks, suggesting a protective role. mdpi.comnih.gov This is potentially due to its ability to counteract nitrosative stress, a key factor in migraine pathophysiology. mdpi.comnih.gov

Modulation of Specific Biological Targets and Pathways

The biological effects of indole propanoic acids are often mediated through their interaction with specific molecular targets and signaling pathways.

G-Protein Coupled Receptor 40 (GPR40) Agonism

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor for medium to long-chain fatty acids and is predominantly found in pancreatic beta cells. nih.gov Activation of GPR40 potentiates glucose-stimulated insulin (B600854) secretion, making it a therapeutic target for type 2 diabetes. nih.gov Certain indole-5-propanoic acid derivatives have been developed as novel agonists for GPR40. For example, the compound 3-(4-(((3-(phenoxy)phenyl)methyl)amino)phenyl)propanoic acid acts as a potent and selective agonist for GPR40, inducing GPR40-dependent calcium mobilization. sigmaaldrich.com Another potent and selective GPR40 agonist, GPR40 Agonist III, has demonstrated the ability to improve glucose tolerance in animal models of type 2 diabetes. sigmaaldrich.com

Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Cytosolic phospholipase A2α (cPLA2α) is an enzyme involved in the release of arachidonic acid, a precursor to pro-inflammatory lipid mediators. nih.gov Inhibition of cPLA2α is therefore a potential strategy for treating inflammatory conditions and certain cancers. nih.govnih.gov Indole-based compounds have been identified as inhibitors of cPLA2α. For example, 2-(1-benzyl-1H-indol-3-yl)propanoic acids have been investigated as new indole-based cPLA2α inhibitors. nih.gov Systematic structural variations of an initial hit compound led to the development of 1-benzylindole derivatives with significantly increased inhibitory potency against cPLA2α. nih.gov

Sphingosine-1-phosphate 1 (S1P1) Receptor Agonism

The sphingosine-1-phosphate 1 (S1P1) receptor is a G-protein coupled receptor that plays a crucial role in lymphocyte recirculation. nih.gov Agonists of the S1P1 receptor can induce immunosuppression and are therefore of interest for the treatment of autoimmune diseases. nih.gov Novel indole-propionic acid derivatives have been developed as potent and selective S1P1 receptor agonists. nih.gov One such optimized agonist demonstrated excellent efficacy in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. nih.gov SAR247799 is another example of a selective, G-protein-biased S1P1 receptor agonist developed for endothelial protection. chemsrc.com

Ectonucleotidases (ENPPs, e5′NT, h-TNAP) Inhibition

Ectonucleotidases, such as ectonucleotide pyrophosphatase/phosphodiesterases (ENPPs), ecto-5'-nucleotidase (e5'NT or CD73), and tissue-nonspecific alkaline phosphatase (h-TNAP), are enzymes that regulate extracellular nucleotide and nucleoside levels. nih.gov Inhibitors of these enzymes are being explored as potential cancer therapeutics because they can modulate the tumor microenvironment. nih.govnih.gov A new class of indole acetic acid sulfonate derivatives has been synthesized and shown to be potent inhibitors of h-ENPP1, h-ENPP3, h-e5'NT, and h-TNAP, suggesting their potential in cancer management. nih.gov

Pregnane X Receptor (PXR) Binding and Mucosal Homeostasis

The Pregnane X Receptor (PXR), also known as NR1I2, is a nuclear receptor that functions as a transcriptional regulator for genes such as cytochrome P450 3A4 (CYP3A4). wikipedia.org It plays a crucial role in regulating drug metabolism and maintaining intestinal homeostasis. wikipedia.orgembopress.orgresearchgate.net When activated, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to DNA, initiating gene expression. wikipedia.org

A significant body of research has focused on the interaction between PXR and Indole-3-propionic acid (IPA), a gut microbiota metabolite derived from tryptophan. wikipedia.orgnih.govnih.gov Commensal Clostridium species in the intestine metabolize tryptophan into IPA. wikipedia.org This metabolite acts as a ligand for the PXR in intestinal cells. embopress.orgwikipedia.org The binding of IPA to PXR is instrumental in maintaining mucosal homeostasis and enhancing the intestinal barrier function. wikipedia.orgnih.gov

Studies have demonstrated that PXR signaling, influenced by IPA, can suppress intestinal inflammation and may play a role in restraining the development of fibrosis, a common complication in inflammatory bowel diseases (IBD). nih.govnih.gov In patients with active Crohn's disease and ulcerative colitis, both the expression of the PXR gene (NR1I2) and the fecal levels of IPA were found to be reduced. nih.gov Furthermore, research using microbial metabolite mimicry has led to the development of functionalized indole derivatives that act as PXR agonists, reinforcing the therapeutic potential of targeting this pathway to abrogate inflammation. embopress.orgresearchgate.net For instance, the lead compound FKK6, an indole derivative, binds directly to the PXR protein and represses pro-inflammatory cytokine production. researchgate.net

| Compound | Target Receptor | Key Finding | Source Index |

|---|---|---|---|

| Indole-3-propionic acid (IPA) | Pregnane X Receptor (PXR) | Binds to PXR in intestinal cells, facilitating mucosal homeostasis and barrier function. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

| Indole-3-propionic acid (IPA) | Pregnane X Receptor (PXR) | Suppresses intestinal inflammation and fibrosis. nih.govnih.gov | nih.govnih.gov |

| FKK6 (Indole derivative) | Pregnane X Receptor (PXR) | Acts as a PXR agonist, repressing pro-inflammatory cytokine production. researchgate.net | researchgate.net |

Modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ)

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily, with three main subtypes: PPARα, PPARγ, and PPARβ/δ. nih.govnih.gov These receptors are critical for energy homeostasis, and lipid and glucose metabolism. nih.govmdpi.com PPARγ is most abundantly expressed in adipose tissue and plays a pivotal role in fat cell differentiation, lipid storage, and insulin sensitization. nih.govnih.gov Natural ligands for PPARγ include certain fatty acids and prostaglandin (B15479496) J2 derivatives, while synthetic ligands include thiazolidinedione antidiabetic drugs. nih.gov

While various compounds have been identified as PPARγ modulators, current scientific literature available through the search does not indicate that this compound or its common isomer, Indole-3-propionic acid, directly modulate PPARγ activity. Research on PPARγ modulation has identified other molecules, such as 2,4,6-octatrienoic acid, which can up-modulate PPARγ and protect against cellular senescence-like phenotypes. nih.gov

Tryptophan Biosynthesis Inhibition in Microorganisms

Research has identified a significant antimicrobial mechanism of Indole-3-propionic acid (IPA) through the inhibition of tryptophan biosynthesis, specifically in Mycobacterium tuberculosis. nih.govresearchgate.net IPA, being a close structural analog of the essential amino acid tryptophan, acts as a tryptophan mimic. nih.govresearchgate.net

The mechanism of action involves the allosteric inhibition of anthranilate synthase (TrpE), the enzyme that catalyzes the first committed step in the de novo tryptophan biosynthesis pathway in M. tuberculosis. nih.govresearchgate.net In normal bacterial regulation, high intracellular levels of tryptophan create a negative feedback loop by binding to TrpE and inhibiting its activity. nih.gov IPA hijacks this regulatory mechanism by binding to the same allosteric site as tryptophan, effectively shutting down the synthesis pathway regardless of the actual intracellular tryptophan levels. nih.govresearchgate.net This inhibition of an essential biosynthetic pathway leads to the observed antimicrobial effect against the microorganism. nih.gov

| Compound | Target Enzyme | Organism | Mechanism of Action | Source Index |

|---|---|---|---|---|

| Indole-3-propionic acid (IPA) | Anthranilate synthase (TrpE) | Mycobacterium tuberculosis | Acts as a tryptophan mimic, allosterically inhibiting TrpE and blocking tryptophan synthesis. nih.govresearchgate.net | nih.govresearchgate.net |

Other Enzyme and Receptor Interactions (e.g., CB1 Receptor Allosteric Modulators, Lysosomal Protective Protein, Thromboxane-A Synthase)

The indole scaffold is present in many biologically active molecules, leading to interactions with a diverse range of enzymes and receptors.

CB1 Receptor Allosteric Modulators: The cannabinoid CB1 receptor, a G protein-coupled receptor, possesses an allosteric binding site that can be targeted by small molecules. realmofcaring.orgnih.gov Several indole derivatives have been identified as allosteric modulators of the CB1 receptor. nih.gov For example, compounds like Org 27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide) act as positive allosteric modulators of agonist binding but function as antagonists of receptor activity. realmofcaring.orgnih.gov These modulators bind to a site distinct from the primary (orthosteric) site, inducing a conformational change that alters the receptor's function. nih.gov However, there is no specific data in the provided search results indicating that this compound acts as a CB1 receptor modulator.

Lysosomal Protective Protein: No information was found within the provided search results describing an interaction between this compound or related indole propanoic acids and the lysosomal protective protein.

Thromboxane-A Synthase: Thromboxane-A synthase is a cytochrome P450 enzyme (CYP5A1) that converts prostaglandin H2 into thromboxane (B8750289) A2, a potent vasoconstrictor and promoter of platelet aggregation. nih.govwikipedia.org Certain indole derivatives have been developed as selective inhibitors of this enzyme. nih.gov Specifically, a series of 3-(1H-imidazol-1-ylmethyl)-1H-indole-1-alkanoic acids have shown potent and selective inhibition of thromboxane synthetase. nih.gov One such compound, 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid, was found to be a strong inhibitor of thromboxane formation. nih.govjst.go.jp Another study synthesized N-substituted 3-(1H-imidazol-1-ylmethyl)indole carboxylic acid derivatives that also displayed strong thromboxane synthetase inhibitory activity. nih.gov These findings relate to more complex derivatives and not directly to this compound.

| Compound Class / Example | Target | Observed Activity | Source Index |

|---|---|---|---|

| Indole derivatives (e.g., Org 27569) | Cannabinoid CB1 Receptor | Act as allosteric modulators. realmofcaring.orgnih.gov | realmofcaring.orgnih.gov |

| 3-(1H-imidazol-1-ylmethyl)-1H-indole-1-alkanoic acids | Thromboxane-A Synthase | Potent and selective inhibition. nih.gov | nih.gov |

| N-substituted 3-(1H-imidazol-1-ylmethyl)indole carboxylic acids | Thromboxane-A Synthase | Strong inhibitory activity. nih.gov | nih.gov |

Structure Activity Relationship Sar Studies of Indole Propanoic Acids

Impact of Indole (B1671886) Ring Substitution Patterns on Biological Activity

The substitution pattern on the indole ring is a critical determinant of the biological activity of indole propanoic acids. The position, number, and nature of substituents can dramatically alter the potency and selectivity of these compounds for their respective biological targets.

Research into GPR40 agonists, a target for type 2 diabetes, has shown that the position of the propanoic acid group on the indole ring is crucial. nih.gov A series of 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives were synthesized, indicating that substitution at the 5-position of the indole ring is favorable for GPR40 agonistic activity. nih.gov Further studies on 2-aryl-substituted indole-5-propanoic acid derivatives identified compounds with potent GPR40 full agonistic activity, highlighting the importance of the substitution pattern at the 2-position of the indole ring. researchgate.net

In the context of anti-inflammatory agents, substitution on the indole ring has been shown to enhance the potency of prodolic acid analogs. nih.gov This enhancement is attributed to the interference of substituents with the hydroxylation of the indole ring, a major metabolic pathway, which in turn prolongs the serum half-life of the drug. nih.gov For cysteinyl leukotriene 1 (CysLT1) antagonists, used in asthma treatment, studies on 3-substituted 1H-indole-2-carboxylic acid derivatives revealed that substitution at the 4-position of the indole ring was least favorable, while substitution at the 7-position with a methoxy (B1213986) group was most favorable. researchgate.net

The nature of the substituent also plays a significant role. For CysLT1 antagonists, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net In the development of cytosolic phospholipase A2α (cPLA2α) inhibitors, a 3-phenylethyl group on the indole core was found to be essential for good inhibitory activity. nih.gov

The following table summarizes the impact of indole ring substitution on the biological activity of various indole propanoic acid derivatives:

Table 1: Impact of Indole Ring Substitution on Biological Activity| Biological Target | Favorable Substitution Position(s) | Key Substituents | Reference(s) |

|---|---|---|---|

| GPR40 | 5-position for propanoic acid, 2-position for aryl group | Aryl groups | nih.gov, researchgate.net |

| cPLA2α | 3-position | Phenylethyl group | nih.gov |

| CysLT1 | 7-position | Methoxy group | researchgate.net |

| Anti-inflammatory | General ring substitution | Various | nih.gov |

Role of the Propanoic Acid Moiety in Target Interaction

The propanoic acid moiety is a key functional group in this class of compounds, often playing a crucial role in binding to the target protein. Its acidic nature allows it to form ionic interactions or hydrogen bonds with basic amino acid residues in the active site of the target.

In the development of GPR40 agonists, the propanoic acid tail is a critical component for activity. nih.gov While analogs with different linkers have been explored, the phenyl propanoic acid tail has been shown to be superior. nih.gov For cPLA2α inhibitors, the 5-propanoic acid group on the indole core is considered essential for good inhibitory activity. nih.gov

The propanoic acid group is also a key feature in the pharmacophore model for acidic microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors. nih.gov In this model, the negatively ionizable feature, provided by the carboxylic acid, is expected to interact with a basic arginine residue in the active site of the enzyme. nih.gov The importance of the acidic group is further underscored by the fact that its replacement or modification often leads to a significant loss of activity.

The following table details the role of the propanoic acid moiety in target interaction for different biological targets:

Table 2: Role of the Propanoic Acid Moiety in Target Interaction| Biological Target | Role of Propanoic Acid Moiety | Interacting Residues (if known) | Reference(s) |

|---|---|---|---|

| GPR40 | Essential for agonistic activity | Not specified | nih.gov |

| cPLA2α | Essential for inhibitory activity | Not specified | nih.gov |

| mPGES-1 | Forms ionic interaction with active site | Arginine | nih.gov |

Influence of N1-Substituents on Indole Core Activity

Substitution at the N1 position of the indole ring provides another avenue for modifying the pharmacological properties of indole propanoic acids. The introduction of various substituents at this position can influence the compound's potency, selectivity, and pharmacokinetic profile.

In the design of cPLA2α inhibitors, a 1-(p-O-substituted)phenyl group on the indole core was found to be essential for good inhibitory activity. nih.gov Optimization of the p-substituents on this N1-phenyl group led to the discovery of a potent and orally efficacious inhibitor. nih.gov

For GPR40 agonists, while the initial focus was on the C2 and C5 positions, modifications at the N1 position have also been explored to fine-tune the activity and properties of the compounds. nih.govnih.gov Studies on 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl}propanoic acid derivatives have also been conducted to evaluate their biological activities. researchgate.net

The influence of N1-substituents is summarized in the table below:

Table 3: Influence of N1-Substituents on Indole Core Activity| Biological Target | Key N1-Substituent | Impact on Activity | Reference(s) |

|---|---|---|---|

| cPLA2α | 1-(p-O-substituted)phenyl | Essential for inhibitory activity | nih.gov |

| GPR40 | Various | Modulation of activity | nih.gov, nih.gov |

| Antimicrobial | Propanoic acid | Synthesis of active derivatives | researchgate.net |

Stereochemical Considerations in Biological Activity

Stereochemistry can play a profound role in the biological activity of indole propanoic acids, as the three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its chiral biological target.

For compounds with a chiral center, the different enantiomers can exhibit distinct pharmacological profiles, with one enantiomer often being more active than the other. In the case of 2-(5,6-dichloro-3-indolyl)propionic acid, a dichloroindole auxin, both the (S)-(+)- and (R)-(-)-enantiomers were synthesized and their biological activities were evaluated. nih.gov Interestingly, no essential difference was found between the two enantiomers in terms of their hypocotyl growth-inhibiting activity, although their inhibitory activities were stronger than that of the parent compound. nih.gov

This lack of stereoselectivity is not always the case, and for many other indole propanoic acid derivatives, a clear preference for one enantiomer is observed. The specific stereochemical requirements are highly dependent on the topology of the binding site of the target protein.

Pharmacophoric Requirements for Specific Target Modulation

A pharmacophore model represents the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. For indole propanoic acids, several pharmacophore models have been developed to guide the design of new and more potent inhibitors or agonists.

For acidic mPGES-1 inhibitors, a ligand-based pharmacophore model was generated which consisted of six features: four hydrophobic features, one aromatic ring, and one negatively ionizable feature. nih.gov This model successfully identified novel and chemically diverse inhibitors of mPGES-1. nih.gov

In the context of HIV-1 fusion inhibitors targeting glycoprotein (B1211001) 41, SAR studies have provided insights into the requirements for potent inhibition. nih.gov These studies have helped to define the role of shape, contact surface area, and molecular properties in the binding of these compounds to the hydrophobic pocket of gp41. nih.gov

For GPR40 agonists, the general pharmacophore includes a carboxylic acid group, a central aromatic core (the indole ring), and a second hydrophobic region. nih.govnih.gov The relative orientation and distance between these features are critical for potent agonistic activity.

The key pharmacophoric features for different targets are summarized in the table below:

Table 4: Pharmacophoric Requirements for Specific Target Modulationnih.govnih.govnih.govnih.govBiosynthetic and Metabolic Pathways of Indole Propanoic Acids

Endogenous Production by Microbiota (e.g., Human Gut Microbiome)

Indole-3-propionic acid is not produced by human cells but is a product of the metabolic activity of the gut microbiota. ebi.ac.uk Certain anaerobic bacteria in the colon metabolize dietary tryptophan that has escaped absorption in the small intestine. wikipedia.orgnih.gov The production of IPA is entirely dependent on the presence of these specific intestinal microbes. nih.gov For instance, studies have shown that IPA is detectable in the plasma of conventional mice but absent in germ-free mice. nih.gov

The composition of the gut microbiome can significantly influence the levels of circulating IPA. A higher diversity of the gut microbiota has been positively correlated with IPA levels. nih.gov Key producers of IPA belong to the Clostridium and Peptostreptococcus genera. nih.govnih.gov

Microbial Biosynthesis Pathways from Tryptophan

The primary precursor for the microbial synthesis of indole-3-propionic acid is the essential amino acid L-tryptophan. wikipedia.orgnih.gov The biosynthesis is a multi-step process involving several key enzymatic reactions. The pathway proceeds as follows:

Transamination: Tryptophan is first converted to indole-3-pyruvic acid (IPyA) through the action of an aromatic amino acid aminotransferase. nih.gov

Reduction: IPyA is then reduced to indole-3-lactic acid (ILA). This reaction is catalyzed by phenyllactate dehydrogenase. nih.gov

Dehydration and Reduction: Subsequent enzymatic steps, which are less universally detailed, involve the conversion of ILA to indole-3-acrylic acid (IA) and finally to indole-3-propionic acid. nih.gov

The specific enzymes and the completeness of this pathway can vary between different bacterial species.

Table 1: Microbial Species Involved in Indole-3-Propionic Acid (IPA) Production

| Bacterial Species | Key Findings |

|---|---|

| Clostridium sporogenes | Consistently identified as a primary producer of IPA from tryptophan in the gut. wikipedia.orgnih.govnih.gov |

| Clostridium cylindrosporum | Also found to produce IPA from tryptophan. nih.gov |

| Peptostreptococcus anaerobius | Capable of producing IPA in tryptophan-containing media. nih.gov |

Mammalian Metabolism of Indole (B1671886) Propanoic Acids

Once produced by the gut microbiota, indole-3-propionic acid is absorbed into the bloodstream and distributed throughout the body. nih.gov It can cross the blood-brain barrier. nih.gov Unlike many other metabolites, IPA appears to be relatively stable and is not extensively metabolized by the host. It is considered a terminal product of this specific microbial catabolic pathway. mdpi.com

Interplay with Tryptophan Metabolic Processes

The microbial production of indole propanoic acids is one of several major pathways for tryptophan metabolism. In humans, tryptophan is also metabolized through two other principal routes:

The Kynurenine (B1673888) Pathway: This is the major route of tryptophan degradation, accounting for about 95% of its catabolism. It leads to the production of various neuroactive and immunomodulatory compounds, as well as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.gov

The Serotonin (B10506) Pathway: A smaller fraction (1-2%) of tryptophan is used for the synthesis of the neurotransmitter serotonin and the hormone melatonin. nih.gov

The availability of tryptophan for microbial conversion to IPA is therefore in competition with these host metabolic pathways. Factors that upregulate the kynurenine pathway, such as inflammation, may reduce the amount of tryptophan available for IPA production in the gut. nih.gov Conversely, a diet rich in tryptophan can increase the synthesis of IPA.

Furthermore, IPA itself can influence other metabolic pathways. For instance, it has been shown to mimic tryptophan as an allosteric inhibitor of anthranilate synthase (TrpE), a key enzyme in the tryptophan biosynthesis pathway of Mycobacterium tuberculosis. nih.gov

Occurrence in Natural Sources (e.g., Plants, Microorganisms)

The primary natural source of indole-3-propionic acid in mammals is through its synthesis by gut microorganisms. nih.govnih.gov The precursor, L-tryptophan, is an essential amino acid found in most protein-based foods, such as meat, dairy products, eggs, and certain seeds and nuts. wikipedia.org

In the broader environment, indole-3-propionic acid is also considered a plant metabolite and is classified as an auxin, a group of plant hormones that regulate growth. ebi.ac.uk While tryptophan is synthesized by plants and microorganisms from shikimic acid or anthranilate, the specific distribution and concentration of 3-(1H-Indol-4-YL)propanoic acid and other isomers in these natural sources are not well-documented in current scientific literature. wikipedia.org

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Indole-3-propionic acid |

| Tryptophan |

| Indole-3-pyruvic acid |

| Indole-3-lactic acid |

| Indole-3-acrylic acid |

| N-formylkynurenine |

| Serotonin |

| Melatonin |

| Nicotinamide adenine dinucleotide |

| Shikimic acid |

Analytical Methodologies for Detection and Quantification of Indole Propanoic Acids in Research

Chromatographic Techniques (e.g., HPLC-MS/MS, TLC) for Separation and Identification

Chromatographic methods are fundamental to the analysis of indole (B1671886) propanoic acids, providing the necessary separation from complex matrices and enabling precise identification and quantification.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) stands out as a powerful tool for the analysis of indolic compounds. ebi.ac.uknih.gov This method offers high sensitivity and selectivity, allowing for the determination of low concentrations of analytes in complex biological samples like blood. ebi.ac.uk For instance, a liquid chromatographic-tandem mass spectrometric method has been successfully developed for the determination of various indoles, including indole-3-propionic acid, in whole blood. ebi.ac.uk The use of a solvent gradient can achieve baseline separation of multiple analytes. ebi.ac.uk In such methods, a reverse-phase C18 column is frequently used for separation. researchgate.netnih.gov The mass spectrometer, often operating with an atmospheric pressure chemical ionization (APCI) source, provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragments. ebi.ac.uk

Thin-Layer Chromatography (TLC) offers a simpler, more cost-effective method for the detection of indole propanoic acids. nih.gov It can be used for rapid screening and to check the purity of compounds. pubcompare.ai For example, indole-3-propanoic acid can be detected on TLC plates using a p-hydroxybenzaldehyde spray reagent, which forms a colored complex. nih.gov The purity of related indole compounds has been checked using silica-gel 60 F254-coated aluminum plates, with spots observed under UV light at 254 nm. pubcompare.airesearchgate.net While primarily qualitative, TLC can be combined with other techniques for semi-quantitative or quantitative analysis. researchgate.net

Table 1: Chromatographic Conditions for Indole Acid Analysis

| Parameter | HPLC-MS/MS | Thin-Layer Chromatography (TLC) |

|---|---|---|

| Stationary Phase | Reverse-phase C18 column researchgate.netnih.gov | Silica-gel 60 F254-coated plates pubcompare.airesearchgate.net |

| Mobile Phase | Solvent gradient (e.g., methanol/acetonitrile and acetic acid in water) ebi.ac.ukresearchgate.net | Chloroform, ethyl acetate, formic acid mixtures researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) ebi.ac.uknih.gov, Fluorescence Detector (FLD) researchgate.netnih.gov | UV light (254 nm) pubcompare.airesearchgate.net, Colorimetric spray reagents nih.gov |

| Application | Quantitative analysis in complex matrices (e.g., blood, plasma) ebi.ac.uknih.gov | Purity assessment, rapid screening nih.govpubcompare.ai |

Molecularly Imprinted Polymers (MIPs) in Sample Preparation and Extraction

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. mdpi.commdpi.com This "molecular memory" makes them highly valuable for sample preparation and extraction, particularly for enriching low-abundance analytes like indole derivatives from complex samples. mdpi.comnih.gov

The process involves polymerizing functional monomers and a cross-linker in the presence of a template molecule (in this case, an indole propanoic acid or a structurally similar compound). mdpi.comnih.gov After polymerization, the template is removed, leaving cavities that are complementary in size, shape, and chemical functionality to the target analyte. mdpi.com These polymers can be used as solid-phase extraction (SPE) sorbents.

Research on MIPs for indole-3-acetic acid has shown that the presence of the terminal carboxyl group on the side chain is crucial for strong binding to the polymer. nih.gov This suggests that MIPs designed for other indole carboxylic acids could also be effective for 3-(1H-Indol-4-YL)propanoic acid due to structural similarities. The selectivity of these polymers allows for the efficient removal of interfering substances from a sample matrix. nih.gov For example, MIPs have been used for the detection of the cancer biomarker 5-hydroxyindoleacetic acid (5-HIAA) in plasma, serum, and urine samples. mdpi.com

Table 2: Principles of Molecularly Imprinted Polymer Application

| Step | Description |

|---|---|

| 1. Polymerization | Functional monomers and a cross-linker are polymerized around a template molecule (e.g., an indole acid). mdpi.com |

| 2. Template Removal | The template molecule is washed out, leaving specific recognition sites in the polymer matrix. mdpi.com |

| 3. Sample Loading | The sample containing the target analyte is passed through the MIP. |

| 4. Selective Binding | The target analyte (e.g., this compound) binds to the imprinted cavities. |

| 5. Washing | Interfering compounds are washed away. |

| 6. Elution | The purified analyte is eluted from the MIP for subsequent analysis. |

Spectrophotometric and Spectrofluorometric Assays

Spectroscopic methods provide alternative and often complementary approaches for the detection and quantification of indole-containing compounds.

Spectrofluorometric assays are particularly well-suited for indole derivatives due to their native fluorescence. nih.gov HPLC systems equipped with a fluorescence detector (FLD) offer high sensitivity for quantifying indole propanoic acids. researchgate.netnih.gov The excitation and emission wavelengths can be optimized to maximize the signal for the specific indole metabolite of interest. For example, for a range of indolic metabolites, excitation and emission wavelengths of 285 nm and 355 nm, respectively, have been used. nih.gov This high sensitivity makes it possible to detect and quantify these compounds at low concentrations in biological fluids. nih.gov

Spectrophotometric methods, which measure the absorption of UV-Visible light, are also employed. nih.gov The indole ring has a characteristic UV absorbance spectrum, which can be used for detection. researchgate.net For instance, the formation of indole-3-propanoic acid has been monitored by its absorbance at 280 nm. nih.gov While generally less sensitive and selective than fluorescence or mass spectrometry, UV spectrophotometry is a robust and widely accessible technique, often used in conjunction with HPLC for routine analysis. researchgate.net

Table 3: Spectroscopic Detection Parameters for Indole Acids

| Technique | Principle | Typical Wavelengths | Advantages |

|---|---|---|---|

| Spectrofluorometry | Measurement of emitted light (fluorescence) after excitation at a specific wavelength. nih.gov | Excitation: ~285 nm; Emission: ~355 nm nih.gov | High sensitivity and selectivity researchgate.netnih.gov |

| Spectrophotometry | Measurement of light absorption at a specific wavelength. nih.gov | ~280 nm nih.gov | Robust, widely available researchgate.net |

Future Directions and Research Gaps in Indole Propanoic Acid Research

Exploration of Novel Synthetic Routes for Specific Indole (B1671886) Propanoic Acid Isomers

A primary challenge in the field is the development of versatile and efficient synthetic methodologies for producing specific isomers like 3-(1H-Indol-4-YL)propanoic acid. Traditional methods, while foundational, often face limitations in regioselectivity and yield for less common isomers.

Future research should prioritize:

Advanced Catalysis: Investigating novel transition-metal catalysts or organocatalysts to enable precise C-H functionalization on the indole ring, allowing for the direct and controlled introduction of the propanoic acid side chain at various positions.

Enzymatic and Chemoenzymatic Strategies: Harnessing the high selectivity of enzymes could provide greener and more efficient pathways to desired isomers, minimizing the need for complex protecting group strategies.

Flow Chemistry: The application of continuous flow technologies could offer improved control over reaction parameters, leading to higher yields, better purity, and safer handling of reactive intermediates.